molecular formula C22H20FNO4S B2815718 4-((4-fluorophenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide CAS No. 941907-38-6

4-((4-fluorophenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide

Cat. No. B2815718
CAS RN: 941907-38-6
M. Wt: 413.46
InChI Key: SZCPATKSSYMOCM-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide, also known as FS-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FS-1 is a synthetic compound that was first synthesized in 2012 by a team of researchers led by Dr. Guo-Qiang Lin at the Chinese Academy of Sciences.

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

This compound is recognized for its significance in pharmaceutical synthesis. Specifically, a derivative, 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, is prepared through reactions that could benefit from the structural properties of the compound . Sulfonation techniques have been employed to improve the purity and selectivity of such intermediates by removing undesired isomers, illustrating the compound's utility in refining synthesis processes for pharmaceutical applications (H. Fan, 1990).

Fuel Cell Technology

The compound and its derivatives have shown promise in the development of materials for fuel cell applications. Specifically, research into sulfonated poly(arylene ether sulfone)s demonstrates the potential for these materials, derived in part from fluorophenyl sulfonyl compounds, to serve as effective proton exchange membranes in fuel cells. These materials offer good proton conductivity, a key requirement for efficient fuel cell operation, indicating the compound's relevance in energy technology (D. Kim, G. Robertson, M. Guiver, 2008).

Polymorphism Study in Pharmaceutical Chemistry

The influence of fluorine groups on the polymorphism of aromatic sulfonamides has been explored, with N-(2-phenoxyphenyl)benzenesulfonamide derivatives serving as models to study how such substitutions affect the physical properties of these compounds. This research is crucial in understanding drug formulation and stability, showing the compound's applicability in the nuanced domain of pharmaceutical development (S. Terada et al., 2012).

Material Science and Polymer Chemistry

In material science, the sulfonyl and phenoxy phenyl motifs of the compound have been utilized in the synthesis of novel materials with specific applications in mind. For instance, research into novel bisphenol monomers for creating poly(arylene ether sulfone)s showcases the potential of fluorophenyl sulfonyl-based compounds in generating new polymers with desired thermal and mechanical properties for use in various industrial applications, including as components in fuel cells (Z. Li, J. Ding, G. Robertson, M. Guiver, 2006).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c23-17-12-14-19(15-13-17)29(26,27)16-6-11-22(25)24-20-9-4-5-10-21(20)28-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPATKSSYMOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide

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